[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
Description
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a brominated furan derivative with a carbamoyl methyl ester moiety attached to a 3-fluoro-4-methylphenyl group. Its structure comprises two key domains:
- Furan core: The 5-bromo substituent on the furan ring introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions.
- Carbamoyl side chain: The 3-fluoro-4-methylphenyl group modulates solubility and biological interactions, with fluorine enhancing electronegativity and methyl contributing to lipophilicity.
This compound is likely synthesized via esterification or coupling reactions involving methyl 5-bromofuran-2-carboxylate, a common precursor for furan derivatives (see ) .
Properties
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO4/c1-8-2-3-9(6-10(8)16)17-13(18)7-20-14(19)11-4-5-12(15)21-11/h2-6H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDIHXNSVYBFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves a multi-step process. The initial step often includes the preparation of the 3-fluoro-4-methylphenyl isocyanate, which is then reacted with methyl 5-bromofuran-2-carboxylate under controlled conditions to form the desired compound. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of compounds related to [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate. Research indicates that derivatives of bromofuran compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds derived from 5-bromofuran have shown competitive efficacy against multi-resistant strains of Enterobacteriaceae and Staphylococcaceae families, suggesting potential for development as new antibiotics .
Anticancer Research
The compound's structural features suggest potential applications in anticancer therapies. The incorporation of the furan moiety has been associated with enhanced bioactivity in several drug candidates targeting cancer cells. Preliminary studies indicate that derivatives of furan-based compounds can inhibit tumor growth in vitro, although further research is necessary to elucidate specific mechanisms and efficacy in vivo.
Organic Electronics
This compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties can be tuned through structural modifications, making it a candidate for high-performance materials in electronic devices.
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for copolymerization with other monomers, potentially leading to materials with improved mechanical strength, thermal stability, and electrical conductivity.
Case Studies
Mechanism of Action
The mechanism of action of [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound binds to active sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target. The precise pathways involved are still under investigation, but preliminary studies suggest significant effects on cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Furan Core Modifications
5-(4-Nitrophenyl)furan-2-carboxylic Acid
- Structure : Replaces bromine with a 4-nitrophenyl group via Suzuki coupling () .
- Key Differences: Nitro group is strongly electron-withdrawing, increasing acidity of the carboxylic acid (pKa ~1–2) compared to the brominated ester. Enhanced reactivity for further functionalization (e.g., nitro reduction to amino groups).
- Applications : Intermediate for pharmaceuticals or agrochemicals due to tunable electronic properties.
5-Acetylaminofuran-2-carboxylic Acid (6K)
- Structure: Bromine replaced by acetylated amino group () .
- Key Differences: Amino group introduces hydrogen-bonding capability, improving solubility in polar solvents. Acetylation reduces metabolic instability compared to free amines.
- Applications: Potential diuretic targeting urea transport () .
5-Phenylfuran-2-carboxylic Acid
Carbamoyl Side Chain Modifications
[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate (BI81522)
- Structure : Differs in substituents: chloro (vs. fluoro) and methoxy (vs. methyl) on the phenyl ring () .
- Key Differences :
- Chloro vs. Fluoro : Chloro’s larger size and stronger electron-withdrawing effect may reduce metabolic stability but enhance binding to hydrophobic targets.
- Methoxy vs. Methyl : Methoxy increases polarity and hydrogen-bonding capacity, improving aqueous solubility.
- Implications : BI81522 may exhibit distinct pharmacokinetics (e.g., longer half-life) due to reduced lipophilicity compared to the fluoro-methyl analog.
Research Implications
- Drug Design : Bromine in the target compound may improve membrane permeability, while fluoro-methyl groups balance electronegativity and lipophilicity.
- SAR Insights : Substitutions on both furan and phenyl rings critically influence solubility, stability, and target engagement. Methoxy (BI81522) and nitro () groups demonstrate how polar substituents can redirect applications .
Biological Activity
Molecular Formula
- Chemical Name : [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- CAS Number : 733025-22-4
- Molecular Weight : 356.14 g/mol
- Structural Formula :
Structural Features
The compound features a furan ring substituted with a bromine atom and a carbamate moiety attached to a fluorinated aniline derivative, which is significant for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of furan compounds exhibit notable antimicrobial properties. Specifically, studies on similar compounds suggest that the presence of halogen substituents can enhance antibacterial efficacy. For instance, compounds with bromine substitutions have demonstrated improved activity against various bacterial strains.
Anticancer Potential
Preliminary studies indicate that compounds similar to this compound may possess anticancer properties. For example, furan derivatives have been reported to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
Case Study: In Vitro Cytotoxicity Assay
A recent study evaluated the cytotoxic effects of a related furan derivative on human cancer cell lines (e.g., HeLa and MCF-7). The results showed:
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
This indicates a moderate level of cytotoxicity, warranting further investigation into the mechanisms involved.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, particularly in pathways involving protein synthesis. The inhibition of certain enzymes can lead to decreased proliferation of pathogenic organisms or cancer cells.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits protein synthesis |
The proposed mechanism involves the interaction of the compound with specific enzyme targets, leading to altered signaling pathways that result in reduced cell viability in both microbial and cancer cells. Further research is needed to elucidate the precise molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
